Sodium 4-isopropylbenzenesulfonate Sodium 4-isopropylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 15763-76-5
VCID: VC21041232
InChI: InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);
SMILES: CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Molecular Formula: C9H12NaO3S
Molecular Weight: 223.25 g/mol

Sodium 4-isopropylbenzenesulfonate

CAS No.: 15763-76-5

Cat. No.: VC21041232

Molecular Formula: C9H12NaO3S

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-isopropylbenzenesulfonate - 15763-76-5

Specification

CAS No. 15763-76-5
Molecular Formula C9H12NaO3S
Molecular Weight 223.25 g/mol
IUPAC Name sodium;4-propan-2-ylbenzenesulfonate
Standard InChI InChI=1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);
Standard InChI Key BJVQMPLRSFIZMB-UHFFFAOYSA-N
Isomeric SMILES CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
SMILES CC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Canonical SMILES CC(C)C1=CC=C(C=C1)S(=O)(=O)O.[Na]

Introduction

Compound Identification and Basic Properties

Nomenclature and Chemical Identity

Sodium 4-isopropylbenzenesulfonate is an organic compound characterized by a benzene ring substituted with both an isopropyl group and a sulfonate group with a sodium counterion. The compound is known by several synonyms in scientific and industrial contexts :

  • Sodium p-isopropylbenzenesulfonate

  • Sodium p-cumenesulfonate

  • Sodium cumene sulphonate

  • Isopropylbenzene-4-sulphonic acid sodium salt

The compound has multiple CAS registry numbers in various databases, with 15763-76-5 being the primary identifier, though 28348-53-0 and 32073-22-6 are also associated with this compound in different contexts . This variation likely stems from different registration processes for the same chemical entity.

Physical and Chemical Properties

Sodium 4-isopropylbenzenesulfonate exhibits distinctive physical and chemical characteristics that make it valuable for industrial applications. The compound appears as a white crystalline powder with high water solubility.

Table 1: Physicochemical Properties of Sodium 4-isopropylbenzenesulfonate

PropertyValueReference
Molecular FormulaC₉H₁₁NaO₃S
Molecular Weight222.24 g/mol
Physical StateWhite crystalline powder
Melting Point182 °C
Water Solubility330 g/L
Vapor Pressure1.09×10⁻⁹ Pa at 25°C
Surface Tension35 mN/m at 25 °C
Octanol/Water Partition Coefficientlog KOW = -1.5
IUPAC Namesodium 4-propan-2-ylbenzenesulfonate

Structural Characteristics

Molecular Architecture

The molecular structure of sodium 4-isopropylbenzenesulfonate features several key components that define its chemical behavior:

  • A benzene ring core providing structural stability

  • An isopropyl group (–CH(CH₃)₂) at the para position (position 4)

  • A sulfonate group (–SO₃⁻) also at the para position, balanced by a sodium counterion (Na⁺)

This specific arrangement creates a molecule with amphiphilic properties – containing both hydrophobic (isopropyl and benzene) and hydrophilic (sulfonate) regions – explaining its surfactant capabilities.

Structural Analysis and Representation

The compound's structure can be represented through various chemical notation systems, facilitating its identification in chemical databases and literature:

Table 2: Structural Identifiers for Sodium 4-isopropylbenzenesulfonate

Identifier TypeValueReference
InChI1S/C9H12O3S.Na/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1
InChIKeyQEKATQBVVAZOAY-UHFFFAOYSA-M
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

The para isomer configuration is particularly significant for the compound's industrial applications, as this specific structural arrangement optimizes its surfactant properties and reactivity profile .

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of sodium 4-isopropylbenzenesulfonate typically follows a two-step process that involves sulfonation followed by neutralization:

  • Sulfonation Reaction: Isopropylbenzene (cumene) undergoes electrophilic aromatic substitution with sulfuric acid (H₂SO₄), introducing the sulfonic acid group predominantly at the para position relative to the isopropyl group.

  • Neutralization: The resulting 4-isopropylbenzenesulfonic acid is subsequently neutralized with sodium hydroxide (NaOH) to yield the sodium salt.

The regioselectivity of the sulfonation reaction is influenced by the directing effect of the isopropyl group, which favors substitution at the para position due to both electronic and steric factors.

Industrial Production

In industrial settings, the production process is scaled up using large reactors with controlled conditions to maximize yield and purity. The final product is typically obtained as a crystalline solid after drying under reduced pressure. Industrial production may employ variations of the sulfonation process, including:

  • Continuous-flow reactors for improved efficiency

  • Optimized temperature and pressure conditions

  • Careful control of sulfuric acid concentration to minimize side reactions

  • Purification processes to achieve the desired product quality specifications

These manufacturing optimizations are crucial for ensuring consistent product quality for commercial applications.

Applications and Industrial Uses

Role in Electroplating

One of the most significant applications of sodium 4-isopropylbenzenesulfonate is in electroplating processes, where it serves several critical functions:

The compound's ability to modify surface tension properties makes it particularly valuable in electroplating baths, where it helps control metal deposition patterns and improves coating adhesion .

Surfactant Applications

Sodium 4-isopropylbenzenesulfonate exhibits notable surfactant properties that make it valuable in numerous applications:

Table 3: Surfactant Applications of Sodium 4-isopropylbenzenesulfonate

Application CategorySpecific FunctionsReferences
Cleaning ProductsSurface tension reduction, enhanced solubilization
Biochemical AssaysSolubilization of hydrophobic compounds
Industrial FormulationsStabilization, homogeneity enhancement
Paints and CoatingsImproved stability and shelf life
Textile TreatmentsEnhanced processing and performance

The compound's ability to reduce surface tension between liquids facilitates better mixing and interaction of diverse components, making it an effective additive in complex formulations .

Solubilizer and Stabilizer

As a solubilizer and stabilizer, sodium 4-isopropylbenzenesulfonate helps maintain the homogeneity of complex formulations. Its specific benefits include:

  • Ensuring ingredients blend seamlessly

  • Maintaining stability over time

  • Enhancing solubility of otherwise incompatible components

  • Reducing the need for additional additives, making it cost-effective in both consumer and industrial applications

This multifunctionality makes it particularly valuable in formulations where component compatibility and long-term stability are critical performance factors .

Chemical Reactivity

Reaction Mechanisms

Sodium 4-isopropylbenzenesulfonate can participate in various chemical reactions, primarily governed by the reactivity of its functional groups:

  • Nucleophilic Substitution: The sulfonate group can undergo nucleophilic substitution reactions, yielding various substituted benzenesulfonates depending on the reagents and reaction conditions.

  • Electrophilic Aromatic Substitution: The benzene ring remains susceptible to further electrophilic aromatic substitution reactions, though reactivity is modulated by the existing substituents.

  • Coordination Chemistry: The sulfonate group can participate in coordination interactions with metal ions, which is particularly relevant to its applications in electroplating processes.

The specific products formed from these reactions depend significantly on the reagents used and the reaction conditions applied.

Structure-Activity Relationships

The chemical behavior of sodium 4-isopropylbenzenesulfonate is strongly influenced by its structural features:

  • The isopropyl group enhances hydrophobicity and influences electron density distribution in the aromatic ring

  • The sulfonate group provides water solubility and reactivity with polar and ionic species

  • The para arrangement of substituents optimizes the compound's surfactant properties

These structure-activity relationships are fundamental to understanding the compound's effectiveness in various applications and guiding the development of related compounds with enhanced properties.

Precautionary StatementDescriptionReferences
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
General HandlingUse protective equipment including gloves and eye protection
StorageStore in a well-ventilated place, keep container tightly closed

Detailed information on handling, storage, and disposal procedures is typically provided in the safety data sheet (SDS) for the compound.

Research Findings and Current Developments

Recent Research Insights

Research on sodium 4-isopropylbenzenesulfonate continues to explore its versatility in chemical sciences. Recent findings highlight its potential in various applications:

  • Studies have investigated its role as an intermediate in pharmaceutical synthesis pathways

  • Research has examined its effectiveness in enhancing the performance of industrial formulations

  • Investigations have explored structure-function relationships to optimize its surfactant properties

The compound's ability to undergo various chemical transformations makes it a subject of ongoing interest in synthetic organic chemistry and industrial applications research.

Environmental Considerations

Environmental aspects of sodium 4-isopropylbenzenesulfonate use are increasingly important in research and industrial contexts:

  • Its high water solubility (330 g/L) affects its environmental distribution

  • The negative partition coefficient (log KOW = -1.5) suggests limited bioaccumulation potential

  • Surface-active properties may influence aquatic ecosystems if released in significant quantities

These considerations are particularly relevant for industrial applications where large quantities of the compound may be used .

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